molecular formula C7H5BrN4 B8722748 2-Bromo-5-(1H-imidazol-1-YL)pyrazine

2-Bromo-5-(1H-imidazol-1-YL)pyrazine

Cat. No. B8722748
M. Wt: 225.05 g/mol
InChI Key: WXUSOHXQJYNGAO-UHFFFAOYSA-N
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Patent
US07807676B2

Procedure details

To sodium hydride (0.20 g) in THF (15 ml), imidazole (0.57 g) was added and cooled to 0° C. To the above mixture 2,3-dibromopyrazine (2 g) was added and entire reaction mixture was allowed to reflux for overnight. The reaction mixture was quenched with water 5 ml volatiles were removed under vacuum. The resulting crude mass was purified by column chromatography to afford 2-bromo-5-(1H-imidazol-1-yl)pyrazine as pure product.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH:7]=[CH:6][N:5]=[CH:4]1.[Br:8][C:9]1[C:14](Br)=[N:13][CH:12]=[CH:11][N:10]=1>C1COCC1>[Br:8][C:9]1[CH:14]=[N:13][C:12]([N:3]2[CH:7]=[CH:6][N:5]=[CH:4]2)=[CH:11][N:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.57 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=NC=CN=C1Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water 5 ml volatiles
CUSTOM
Type
CUSTOM
Details
were removed under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting crude mass was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=C(N=C1)N1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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